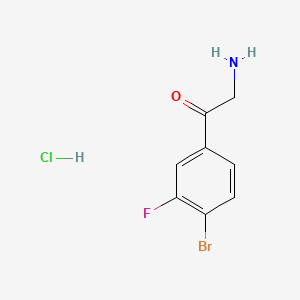

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDJUSCOXLXSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697167 | |

| Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260679-52-4 | |

| Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride (CAS 1260679-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a halogenated phenyl ring and a primary amine adjacent to a carbonyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. The presence of bromine and fluorine atoms on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1260679-52-4 | [1][2] |

| Molecular Formula | C₈H₈BrClFNO | [1] |

| Molecular Weight | 268.51 g/mol | [1] |

| Exact Mass | 266.946 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | General knowledge |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 1-(4-bromo-3-fluorophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by the introduction of the amino group and subsequent formation of the hydrochloride salt.

Step 1: α-Bromination of 1-(4-bromo-3-fluorophenyl)ethanone

A common method for the α-bromination of acetophenones is the use of copper(II) bromide.

Experimental Protocol:

-

To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as ethyl acetate, copper(II) bromide (2.2 eq) is added.

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-70 °C) for several hours until the starting material is consumed (monitored by TLC).[4]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid copper(I) bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, which can be used in the next step with or without further purification.

Step 2: Amination and Hydrochloride Salt Formation (Delépine Reaction)

The Delépine reaction provides an efficient method for the synthesis of primary amines from alkyl halides, proceeding via a hexaminium salt which is then hydrolyzed with acid to give the primary amine hydrochloride.[5][6][7]

Experimental Protocol:

-

The crude 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) from the previous step is dissolved in a solvent such as chloroform or a mixture of chloroform and ethanol.

-

Hexamethylenetetramine (1.1 eq) is added, and the mixture is stirred at room temperature or gentle reflux for several hours to form the quaternary ammonium salt.[3]

-

The solvent is removed under reduced pressure, and the resulting hexaminium salt is treated with a solution of concentrated hydrochloric acid in ethanol.

-

The mixture is refluxed for several hours to effect hydrolysis of the salt to the primary amine.[5][6]

-

Upon cooling, the this compound precipitates from the solution.

-

The solid product is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove non-polar impurities, and dried under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The expected data from various analytical techniques are summarized below.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the ammonium (-NH₃⁺) protons. The chemical shifts and coupling patterns will be influenced by the bromo and fluoro substituents on the phenyl ring. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the aminomethyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (ammonium), C=O stretching (ketone), C-N stretching, C-F stretching, and C-Br stretching. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C₈H₇BrFNO). |

| HPLC Purity | A high-performance liquid chromatography method would be employed to determine the purity of the compound, typically showing a single major peak. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice. |

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various heterocyclic scaffolds that are of interest in drug discovery. The primary amine and the ketone functionalities provide reactive sites for a variety of chemical transformations.

Precursor for Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of nitrogen-containing heterocycles such as:

-

Imidazoles: Reaction with aldehydes and ammonia or ammonium acetate.

-

Pyrazines: Self-condensation or reaction with other α-amino ketones.

-

Thiazoles: Reaction with thiocarbonyl compounds.

-

Quinoxalines: Reaction with 1,2-dicarbonyl compounds.

These heterocyclic cores are prevalent in many biologically active molecules.

Potential Biological Activities of Derivatives

While there is limited publicly available information on the specific biological activities of this compound itself, its derivatives are being investigated for a range of therapeutic applications. The halogenated phenyl moiety is a common feature in many modern pharmaceuticals, often contributing to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.

Research into structurally related compounds suggests potential for the development of agents with:

-

Antimicrobial properties

-

Anticancer activity

-

Enzyme inhibition (e.g., kinases, proteases)

-

Receptor modulation

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse chemical libraries for drug discovery screening. Further research into the biological activities of its derivatives is warranted and may lead to the identification of novel therapeutic agents.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by trained professionals.

References

- 1. m.molbase.com [m.molbase.com]

- 2. This compound [cymitquimica.com]

- 3. Delépine reaction - Wikipedia [en.wikipedia.org]

- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scribd.com [scribd.com]

- 7. Delépine amine synthesis | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited publicly available data, this document focuses on the compound's structural and basic chemical properties. At present, detailed experimental protocols, extensive quantitative data, and specific biological activity information, including signaling pathways, are not sufficiently documented in the public domain to be included in this guide. This document serves as a foundational reference and a starting point for further research into this compound.

Chemical Structure and Properties

This compound is a chemical intermediate with potential applications in various fields of chemical synthesis.[1][2] Its structure is characterized by a phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position. An aminoethanone group is attached to the 1-position of the phenyl ring, and the compound is supplied as a hydrochloride salt.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₈BrClFNO | [2] |

| Molecular Weight | 268.51 g/mol | [2] |

| CAS Number | 1260679-52-4 | [2][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)F)Br.Cl | N/A |

| Physical Description | Solid (presumed) | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Note: "Data not available" indicates that specific experimental values for these properties could not be located in publicly accessible literature or databases.

Spectroscopic Data

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not described in the available literature. However, a general synthetic approach for the free base, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, can be inferred from common organic chemistry principles. A plausible route involves the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a suitable aminating agent, followed by conversion to the hydrochloride salt.

A synthetic route for a related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, has been described, which starts from 1-(4-bromo-3-fluorophenyl)ethanone and involves bromination using copper(II) bromide in ethyl acetate.[5] This bromo-substituted intermediate could potentially be converted to the desired amino compound.

Due to the absence of a validated experimental protocol, a detailed methodology cannot be provided in this guide.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is primarily cited as a synthetic intermediate.[1][2] While some sources allude to its potential in medicinal chemistry, no concrete biological targets or therapeutic areas of investigation have been identified.[1]

Mandatory Visualization: Signaling Pathway

The creation of a diagram for a signaling pathway, as per the core requirements, is not possible due to the complete lack of information on the biological interactions of this compound. To generate a meaningful and accurate diagram, knowledge of the compound's molecular targets, the pathway(s) it modulates, and the nature of these modulations (e.g., inhibition, activation) is essential. As this information is not available, any attempt to create such a diagram would be purely speculative and scientifically unsound.

Experimental Protocols

As a consequence of the limited available data, this guide cannot provide detailed methodologies for key experiments such as synthesis, purification, characterization, or biological assays.

Conclusion

This compound is a chemical compound with a defined structure and basic chemical identifiers. However, a comprehensive technical profile, including detailed experimental data and biological activity, is not available in the public domain. This guide summarizes the existing information and highlights the significant gaps in the current knowledge base. Further research and publication of experimental findings are necessary to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to undertake primary research to elucidate the properties and potential biological significance of this molecule.

References

- 1. Buy 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one [smolecule.com]

- 2. This compound, CasNo.1260679-52-4 Allicon Pharmaceuticals,Inc. China (Mainland) [alliconpharma.lookchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound [cymitquimica.com]

- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

Synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis route for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in its preparation.

Overview of the Synthetic Route

The synthesis of this compound is a two-step process commencing with the commercially available 1-(4-bromo-3-fluorophenyl)ethanone. The synthesis involves an initial α-bromination of the acetophenone, followed by the formation of the primary amine and its corresponding hydrochloride salt via the Delépine reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | α-Bromination | 1-(4-bromo-3-fluorophenyl)ethanone | Copper(II) bromide, Ethyl acetate | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | 44 |

| 2 | Delépine Reaction | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | Hexamethylenetetramine, Chloroform, Ethanol, Hydrochloric acid | This compound | Not reported for this specific substrate, but generally good yields are expected. |

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone

This procedure outlines the α-bromination of 1-(4-bromo-3-fluorophenyl)ethanone using copper(II) bromide.[1]

Materials:

-

1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol)

-

Copper(II) bromide (2.1 g, 9.7 mmol)

-

Ethyl acetate (EtOAc) (50 mL)

-

Silica gel for chromatography

-

Petroleum ether

Procedure:

-

A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is stirred in a round-bottom flask.

-

The reaction mixture is heated to 60°C and stirred for 12 hours.

-

After 12 hours, the mixture is allowed to cool to room temperature.

-

The solid copper(I) bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone as a yellow solid (600 mg, 44% yield).

Step 2: Synthesis of this compound via Delépine Reaction

This protocol describes the conversion of the α-bromo ketone to the primary amine hydrochloride using hexamethylenetetramine. This is a general procedure for the Delépine reaction and can be adapted for the specific substrate.

Materials:

-

2-bromo-1-(4-bromo-3-fluorophenyl)ethanone

-

Hexamethylenetetramine

-

Chloroform

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

Part A: Formation of the Hexamethylenetetraminium Salt

-

Dissolve 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (1.0 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of hexamethylenetetramine (1.1 equivalents) in chloroform to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours. The quaternary ammonium salt will precipitate out of the solution.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Collect the precipitated salt by suction filtration and wash with cold chloroform. The salt can be used in the next step without further purification.

Part B: Hydrolysis to the Amine Hydrochloride

-

Suspend the crude hexamethylenetetraminium salt in a solution of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature. Ammonium chloride will precipitate.

-

Remove the ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Visualized Synthesis Route

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis route for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

References

In-Depth Technical Guide: Physical Properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this guide also furnishes detailed, generalized experimental protocols for determining key physical characteristics of aminoketone hydrochloride salts.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1260679-52-4 | [1][2][3][4] |

| Molecular Formula | C8H8BrClFNO | [1][4][5] |

| Molecular Weight | 268.51 g/mol | [1][5] |

| Melting Point | Not Available | [6] |

| Boiling Point | Not Available | [6][7] |

| Solubility | Not Available |

Experimental Protocols

The following sections detail standardized methodologies for determining the physical properties of compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample of the substance is heated slowly in a capillary tube, and the temperature range over which it melts is observed. A sharp melting range typically indicates a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry crystalline sample is placed in a mortar and finely ground. The open end of a capillary tube is then pressed into the powder.

-

Packing the Sample: The capillary tube is inverted and tapped gently to pack the powder into the sealed end. The tube may be dropped through a long glass tube to ensure tight packing. The final packed sample height should be 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The substance is heated at a steady rate (e.g., 10-20 °C per minute) for a preliminary approximate measurement.

-

Refined Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

The solubility of a substance in a particular solvent is a fundamental property, especially critical in drug development for formulation and bioavailability studies. The shake-flask method is a common technique for determining equilibrium solubility.

Principle: A surplus of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Vials or flasks with secure caps

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: An excess amount of the solid is added to a known volume of the solvent in a vial.

-

Equilibration: The vials are sealed and placed in a shaker at a constant temperature. They are agitated for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered to remove any remaining solid particles.

-

Analysis: The concentration of the solute in the filtrate is determined using a suitable and validated analytical method.

References

- 1. m.molbase.com [m.molbase.com]

- 2. This compound, CasNo.1260679-52-4 Allicon Pharmaceuticals,Inc. China (Mainland) [alliconpharma.lookchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. CAS:1260679-52-4, 2-氨基-1-(4-溴-3-氟苯基)乙酮盐酸盐-毕得医药 [bidepharm.com]

- 5. Page loading... [guidechem.com]

- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. 1260679-52-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Technical Guide to the Spectral Analysis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data (NMR, IR, and MS) for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. It also includes comprehensive, generalized experimental protocols for acquiring such data and a workflow diagram for the spectroscopic analysis of novel organic compounds.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are intended to serve as a reference for researchers working with this or similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~8.0 | Doublet of Doublets | 1H | Ar-H |

| ~7.8 | Doublet of Doublets | 1H | Ar-H |

| ~7.6 | Triplet | 1H | Ar-H |

| ~4.5 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 | Ar-C |

| ~132 (d) | Ar-C |

| ~125 (d) | Ar-C |

| ~120 (d) | C-Br |

| ~118 (d) | Ar-C |

| ~45 | -CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Broad, Strong | N-H stretch (Ammonium salt) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-F stretch |

| ~1050 | Medium | C-N stretch |

| Below 800 | Medium-Strong | C-Br stretch, Ar-H bending |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z (amu) | Ion |

| 231/233 | [M+H]⁺ (Free base) |

| 214/216 | [M+H - NH₃]⁺ |

| 186/188 | [M+H - NH₃ - CO]⁺ |

| 157 | [M+H - NH₃ - CO - Br]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS, or a suitable reference for the chosen solvent) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, using a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the ion of interest.

-

Acquire the mass spectrum in the appropriate mass range. For this compound, a scan range of m/z 50-500 would be suitable.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a novel organic compound using NMR, IR, and MS.

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. While compiled from publicly available data, this guide is not exhaustive and may not contain all known hazards. Always consult the original SDS and follow established laboratory safety protocols.

Chemical Identification and Properties

This section summarizes the basic chemical identifiers and the limited available physical and chemical properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. Much of the quantitative experimental data for this compound is not publicly available.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1260679-52-4 | [1][2] |

| Molecular Formula | C₈H₈BrClFNO | [3] |

| Molecular Weight | 268.51 g/mol | [3] |

| Physical State | Solid (assumed, based on hydrochloride salt form) | N/A |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available | N/A |

| LogP (calculated) | 3.2319 | [3] |

| Polar Surface Area (PSA) | 43.09 Ų | [3] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as hazardous. The GHS classification indicates potential for skin, eye, and respiratory irritation.

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

-

Wash hands thoroughly after handling.[1]

-

Use non-sparking tools and prevent electrostatic discharge.[4]

Storage

Accidental Release and First Aid Measures

This section outlines the immediate procedures to be followed in case of accidental release or exposure.

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure safety and proper containment.

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following diagram illustrates the recommended first aid procedures.

Toxicological and Ecological Information

Detailed experimental toxicological and ecological data for this compound are not available in the public domain. The hazard statements indicate that the primary concerns are irritation to the skin, eyes, and respiratory system upon acute exposure. Chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data are not available. Similarly, data on persistence, degradability, bioaccumulation, and mobility in soil are unavailable.[4]

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, or biological evaluation of this compound are not detailed in the available literature. As an intermediate for organic synthesis, it is likely used in further reactions to create more complex molecules.[2] Researchers should develop and validate their own protocols based on standard organic chemistry principles and techniques.

Potential Signaling Pathways and Biological Activity

There is no specific information available regarding the signaling pathways or biological activities of this compound. As a substituted aminoketone, it shares structural similarities with compounds that can interact with various biological targets. The following diagram illustrates a generalized, hypothetical interaction of a small molecule with a cellular signaling pathway, which could be a starting point for investigation.

This diagram is purely illustrative and does not represent a known mechanism of action for this specific compound. It serves as a conceptual framework for how a novel small molecule might be investigated for its biological effects.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, with a focus on its physicochemical properties, expected solubility characteristics, and its role as a key intermediate in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this guide also presents generalized experimental protocols and conceptual workflows relevant to its application.

Introduction

This compound is a substituted acetophenone derivative.[1] Such compounds are valuable building blocks in medicinal chemistry and organic synthesis.[1][2] The presence of multiple functional groups—an amine, a ketone, and a halogenated phenyl ring—makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity.[1] The hydrochloride salt form generally aims to improve the stability and aqueous solubility of the parent amine.[3] This guide summarizes the available information on this compound and provides standard methodologies for its handling and use in a research and development setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1260679-52-4 | [2][4] |

| Molecular Formula | C₈H₈BrClFNO | [4] |

| Molecular Weight | 268.51 g/mol (calculated for the hydrochloride salt) | [4] |

| Appearance | Not specified in literature; likely a solid. | |

| Purity | Typically offered at ≥98% for research purposes. | [2] |

Solubility Profile

Expected Solubility

Quantitative solubility data for this compound in various solvents is not available in the reviewed literature. However, based on its chemical structure as an amine hydrochloride salt, a qualitative assessment can be made:

-

Aqueous Solubility: The presence of the hydrochloride salt is intended to enhance solubility in polar protic solvents like water.[3] The protonated amine group can participate in hydrogen bonding with water molecules. However, the substituted aromatic ring is hydrophobic and will counteract this effect. Therefore, it is expected to have moderate aqueous solubility, likely influenced by pH.

-

Polar Organic Solvents: Solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can solvate both the ionic hydrochloride and the organic portions of the molecule.

-

Non-Polar Organic Solvents: Solubility is expected to be low in non-polar solvents like hexanes or toluene, due to the polar nature of the salt.

Generic Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of this compound, the following standard shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate technique.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the diluted supernatant.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

-

Role in Synthetic Chemistry and Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1][2] Its chemical structure allows for a variety of subsequent chemical transformations, making it a valuable starting material in a drug discovery pipeline. The workflow below illustrates a conceptual pathway for how such an intermediate is used.

Caption: Conceptual workflow for drug discovery using a chemical intermediate.

This workflow demonstrates the critical role of versatile building blocks. The amino and keto groups of the title compound can be used to construct various heterocyclic scaffolds (e.g., triazoles, imidazoles), which are common in many bioactive molecules.[5] The halogenated phenyl ring provides sites for further modification through cross-coupling reactions to modulate the pharmacological properties of the final compounds.

Conclusion

While specific quantitative data on the solubility of this compound is sparse in the public domain, its structural features suggest it is a valuable and versatile intermediate for chemical synthesis. Its hydrochloride salt form is anticipated to confer moderate solubility in aqueous and polar organic solvents, a property that can be quantitatively determined using standard laboratory protocols such as the shake-flask method. Its primary utility lies in its role as a foundational building block in the multi-step synthesis of novel compounds for drug discovery and development.

References

- 1. Buy 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one [smolecule.com]

- 2. This compound, CasNo.1260679-52-4 Allicon Pharmaceuticals,Inc. China (Mainland) [alliconpharma.lookchem.com]

- 3. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted α-amino ketone, a class of compounds that are valuable intermediates in pharmaceutical and chemical synthesis. The reactivity of the primary amino group is central to its utility, allowing for a diverse range of chemical transformations. This guide provides a detailed examination of the reactivity of this amino group, supported by established chemical principles and examples from structurally related compounds. It includes potential reaction pathways, tabulated quantitative data from analogous reactions, and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key transformations and workflows.

Core Chemical Structure and Properties

This compound possesses a phenylethanone backbone with three key functional groups that dictate its reactivity: a primary amino group, a ketone, and a halogen-substituted aromatic ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

| Property | Value |

| Molecular Formula | C₈H₈BrClFNO |

| Molecular Weight | 284.51 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in water and methanol |

Data sourced from publicly available supplier information.

The primary amino group, being adjacent to a carbonyl group, exhibits modified reactivity compared to a simple alkylamine. The electron-withdrawing effect of the carbonyl group slightly reduces the nucleophilicity of the amine. However, it remains a potent nucleophile capable of participating in a wide array of reactions.

Reactivity of the Amino Group

The primary amino group is the most reactive site for nucleophilic attack and condensation reactions. Its key reactions include N-acylation, N-alkylation, reductive amination, and cyclization reactions to form heterocyclic systems.

N-Acylation

N-acylation is a fundamental transformation of the primary amino group, typically reacting with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is generally high-yielding and proceeds under mild conditions.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted α-amino ketone, a class of compounds that are valuable intermediates in pharmaceutical and chemical synthesis. The reactivity of the primary amino group is central to its utility, allowing for a diverse range of chemical transformations. This guide provides a detailed examination of the reactivity of this amino group, supported by established chemical principles and examples from structurally related compounds. It includes potential reaction pathways, tabulated quantitative data from analogous reactions, and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key transformations and workflows.

Core Chemical Structure and Properties

This compound possesses a phenylethanone backbone with three key functional groups that dictate its reactivity: a primary amino group, a ketone, and a halogen-substituted aromatic ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

| Property | Value |

| Molecular Formula | C₈H₈BrClFNO |

| Molecular Weight | 284.51 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in water and methanol |

Data sourced from publicly available supplier information.

The primary amino group, being adjacent to a carbonyl group, exhibits modified reactivity compared to a simple alkylamine. The electron-withdrawing effect of the carbonyl group slightly reduces the nucleophilicity of the amine. However, it remains a potent nucleophile capable of participating in a wide array of reactions.

Reactivity of the Amino Group

The primary amino group is the most reactive site for nucleophilic attack and condensation reactions. Its key reactions include N-acylation, N-alkylation, reductive amination, and cyclization reactions to form heterocyclic systems.

N-Acylation

N-acylation is a fundamental transformation of the primary amino group, typically reacting with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is generally high-yielding and proceeds under mild conditions.

| Amine Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Yield (%) |

| 2-Aminoacetophenone | Benzoyl Chloride | Pyridine | Dichloromethane | RT | 95 |

| 2-Amino-1-(4-fluorophenyl)ethanone | Acetic Anhydride | Sodium Acetate | Acetic Acid | 100 | 88 |

| 2-Amino-1-phenylethanone | Boc Anhydride | Triethylamine | Dichloromethane | RT | 92 |

| 2-Amino-1-(4-bromophenyl)ethanone | Propionyl Chloride | Triethylamine | THF | 0 to RT | 90 |

Note: Data is compiled from various sources on structurally similar compounds and should be considered representative.

-

Preparation : Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).

-

Basification : Add a base (e.g., triethylamine, pyridine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid byproduct from the reaction. Stir for 10-15 minutes.

-

Acylation : Cool the mixture in an ice bath (0 °C). Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by recrystallization or column chromatography.

N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides can be challenging due to potential over-alkylation. A more controlled and widely used method is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Yield (%) |

| 2-Aminoacetophenone | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 85 |

| 2-Amino-1-phenylethanone | Acetone | NaBH₃CN | MeOH | RT | 78 |

| 2-Aminoacetophenone | Cyclohexanone | NaBH₄ / Ti(OiPr)₄ | EtOH | RT | 82 |

Note: Data is compiled from various sources on structurally similar compounds and should be considered representative.

-

Preparation : To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a mild acid catalyst (e.g., acetic acid, a few drops) if necessary.

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction : Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.

-

Reaction : Allow the reaction to proceed at room temperature for 3-24 hours, monitoring by TLC.

-

Work-up : Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Cyclization Reactions for Heterocycle Synthesis

The bifunctional nature of 2-amino-1-(4-bromo-3-fluorophenyl)ethanone (possessing both an amino and a keto group) makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

α-Amino ketones can undergo self-condensation (dimerization) to form 2,5-dihydropyrazines, which are subsequently oxidized to furnish highly substituted pyrazines. This reaction is often promoted by mild base or acid and exposure to air for oxidation.

-

Preparation : Dissolve the 2-amino-1-(substituted-phenyl)ethanone hydrochloride (1.0 eq) in a solvent like ethanol or acetic acid.

-

Dimerization : Adjust the pH to be slightly basic (around 8-9) using a base like sodium bicarbonate or by heating in a solvent like acetic acid.

-

Oxidation : Stir the reaction mixture open to the atmosphere or bubble air through the solution for 12-24 hours to facilitate oxidation to the aromatic pyrazine.

-

Isolation : Concentrate the solvent. The product often precipitates and can be collected by filtration. Alternatively, perform an aqueous work-up and extract with an organic solvent.

-

Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Conclusion

The amino group of this compound is a versatile functional handle that enables a wide range of synthetic transformations. Its ability to readily undergo N-acylation, N-alkylation (via reductive amination), and participate in cyclization reactions makes it a highly valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols and data presented in this guide, based on the reactivity of analogous compounds, provide a solid foundation for researchers to design and execute synthetic strategies involving this and related α-amino ketones. Careful selection of reagents and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

An In-depth Technical Guide on the Electrophilicity of the Carbonyl Group in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted α-amino ketone of significant interest in medicinal chemistry and drug development. Its chemical reactivity, particularly the electrophilicity of its carbonyl group, is a critical determinant of its biological activity and its utility as a synthetic intermediate. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of this molecule, supported by quantitative data from related compounds, detailed experimental protocols for its assessment, and conceptual visualizations to illustrate key principles.

The electrophilicity of the carbonyl carbon in an aryl ketone is modulated by the electronic properties of the substituents on the aromatic ring and the α-carbon. In the case of this compound, a complex interplay of inductive and resonance effects from the bromo, fluoro, and protonated amino groups dictates the electron density at the carbonyl carbon, and thus its susceptibility to nucleophilic attack.

Factors Influencing Carbonyl Electrophilicity

The electrophilicity of the carbonyl group in the target molecule is influenced by a combination of factors:

-

Inductive Effects: The fluorine and bromine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl group, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

-

Resonance Effects: The halogen substituents also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect.

-

Effect of the α-Amino Group: The amino group at the α-position can, in its free base form, act as an electron-donating group through resonance, which would decrease the electrophilicity of the carbonyl group. However, in the hydrochloride salt form, the amino group is protonated (-NH3+). This protonated form is strongly electron-withdrawing (-I effect), which significantly increases the electrophilicity of the adjacent carbonyl carbon.

-

Positional Effects of Substituents: The fluorine atom is at the meta-position (position 3) relative to the acetyl group, and the bromine atom is at the para-position (position 4). The inductive effect is distance-dependent and will be stronger from the closer fluorine atom. The resonance effect is typically more pronounced from the para position.

Quantitative Assessment of Electrophilicity

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of a particular reaction to these effects. Positive σ values indicate electron-withdrawing groups, which generally increase the electrophilicity of a carbonyl group.

Table 1: Hammett Substituent Constants (σ) for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -Br | 0.39 | 0.23 |

| -F | 0.34 | 0.06 |

| -NH₃⁺ | 1.09 | 1.16 |

Data sourced from standard physical organic chemistry texts.

Based on these values, the protonated amino group (-NH₃⁺) is a very strong electron-withdrawing group, followed by the bromo and fluoro substituents. The cumulative effect of these substituents is expected to render the carbonyl carbon in this compound highly electrophilic.

¹³C NMR Chemical Shifts of the Carbonyl Carbon

The ¹³C NMR chemical shift of the carbonyl carbon (δc=o) is a sensitive probe of its electronic environment. A downfield shift (higher ppm value) generally indicates a more electron-deficient, and therefore more electrophilic, carbonyl carbon.

Table 2: ¹³C NMR Carbonyl Chemical Shifts for Substituted Acetophenones

| Substituent | Position | Carbonyl Chemical Shift (δ, ppm) |

| None | - | ~197.7 |

| 4-Bromo | para | ~196.8 |

| 3-Fluoro | meta | ~196.2 |

| 4-Fluoro | para | ~196.4 |

| 2-Amino | ortho | ~200.2 |

Note: The chemical shift for the protonated 2-amino derivative is expected to be significantly further downfield. Data is compiled from various spectroscopic databases and literature sources.

The electron-withdrawing substituents generally lead to a downfield shift of the carbonyl carbon resonance, although the effect can be complex due to competing resonance and inductive effects. The significant downfield shift observed for 2-aminoacetophenone suggests that even without protonation, the amino group influences the carbonyl environment. Protonation of the amino group would further deshield the carbonyl carbon, leading to an even larger chemical shift and indicating increased electrophilicity.

Experimental Protocols for Determining Electrophilicity

Several experimental methods can be employed to quantitatively determine the electrophilicity of the carbonyl group in this compound.

Kinetic Studies of Nucleophilic Addition Reactions

Measuring the rate of reaction with a standard nucleophile is a direct method to quantify electrophilicity.

Protocol: Spectrophotometric Monitoring of Reaction with a Nucleophile (e.g., Sodium Borohydride)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution to maintain a constant pH).

-

Prepare a stock solution of a nucleophile, such as sodium borohydride, in the same solvent. The concentration of the nucleophile should be in excess to ensure pseudo-first-order kinetics.

-

-

Reaction Monitoring:

-

Equilibrate the reactant solutions to a constant temperature in a thermostatted cuvette holder of a UV-Vis spectrophotometer.

-

Initiate the reaction by rapidly mixing the two solutions.

-

Monitor the decrease in absorbance of the carbonyl compound at its λ_max over time. The reduction of the carbonyl group to an alcohol will lead to a decrease in this absorbance.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile in excess (k₂ = k_obs / [Nucleophile]).

-

This second-order rate constant is a direct measure of the electrophilicity of the carbonyl group.

-

Computational Chemistry

Theoretical calculations can provide valuable insights into the electronic structure and reactivity of the molecule.

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

-

Calculation of Electronic Properties:

-

Calculate the electrostatic potential map to visualize the electron distribution and identify the most electrophilic sites.

-

Determine the partial atomic charges (e.g., Mulliken or NBO charges) on the carbonyl carbon. A more positive charge indicates higher electrophilicity.

-

Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher electrophilicity, as it indicates a greater willingness to accept electrons from a nucleophile.

-

Visualizations

Factors Influencing Carbonyl Electrophilicity

Caption: Factors influencing the carbonyl electrophilicity.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of carbonyl electrophilicity.

Conclusion

The carbonyl group in this compound is rendered highly electrophilic due to the cumulative electron-withdrawing effects of the bromo, fluoro, and, most significantly, the protonated α-amino substituents. While direct experimental data on this specific molecule is scarce, analysis of related compounds through Hammett parameters and ¹³C NMR spectroscopy provides strong evidence for its enhanced reactivity towards nucleophiles. The experimental protocols outlined in this guide offer robust methods for the quantitative determination of this electrophilicity, which is a crucial parameter for understanding its reaction mechanisms and for the rational design of new pharmaceuticals. This in-depth understanding is invaluable for researchers and scientists in the field of drug development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel triazole, pyrazole, and thiazole derivatives starting from 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The synthesized compounds are presented as potential candidates for antimicrobial and anticancer applications, based on established structure-activity relationships for these heterocyclic scaffolds.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactive α-aminoketone functionality allows for facile cyclization reactions to form five-membered aromatic rings such as triazoles, pyrazoles, and thiazoles. These heterocyclic cores are prevalent in a wide range of biologically active molecules, exhibiting activities such as antimicrobial, antifungal, and anticancer properties.[1][2][3] The unique substitution pattern of the phenyl ring, containing both bromine and fluorine atoms, offers opportunities for modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[4]

This document outlines synthetic protocols for the preparation of representative bioactive molecules and provides hypothetical, yet representative, biological activity data to guide further research and development.

Synthesis of a Novel 1,2,4-Triazole Derivative

Triazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][5] The following protocol describes the synthesis of a potential antimicrobial agent.

Experimental Protocol: Synthesis of 5-(4-bromo-3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Step 1: Synthesis of the Thiosemicarbazone Intermediate.

-

To a solution of this compound (1.0 eq) in ethanol, add phenyl isothiocyanate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the thiosemicarbazone intermediate.

-

-

Step 2: Oxidative Cyclization to the Triazole.

-

Suspend the thiosemicarbazone intermediate (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (8%, 5 mL) and heat the mixture to reflux.

-

Slowly add an oxidizing agent, such as potassium permanganate solution, dropwise until a persistent pink color is observed.

-

Continue refluxing for an additional 30 minutes.

-

Cool the reaction mixture, and acidify with dilute acetic acid.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 5-(4-bromo-3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

-

Antimicrobial Activity Data

The synthesized triazole derivative was evaluated for its in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| Triazole Derivative | 16 | 32 | 24 | 32 |

| Ciprofloxacin | 1.0 | 0.5 | - | - |

| Fluconazole | - | - | 8.0 | 16.0 |

Note: The data presented is representative and intended for illustrative purposes.[1]

Synthesis of a Novel Pyrazole Derivative

Pyrazole-containing compounds are recognized for their diverse pharmacological activities, including potent anticancer effects.[6][7][8] The following protocol details the synthesis of a pyrazole derivative with potential cytotoxic activity.

Experimental Protocol: Synthesis of 1-(4-bromo-3-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

-

Step 1: Synthesis of the Chalcone Intermediate.

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of a base, such as piperidine, and reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated chalcone, wash with water, and dry.

-

-

Step 2: Cyclization to the Pyrazole.

-

To a solution of the chalcone intermediate (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and pour it into ice water.

-

The solid pyrazole derivative is collected by filtration, washed with water, and purified by column chromatography.

-

-

Step 3: Vilsmeier-Haack Formylation.

-

In a flask, cool a mixture of dimethylformamide (DMF, 3.0 eq) and phosphorus oxychloride (POCl₃, 1.5 eq) to 0°C.

-

Slowly add the synthesized pyrazole (1.0 eq) to the Vilsmeier reagent.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

-

Filter the product, wash with water, and recrystallize from ethanol to yield the pure 1-(4-bromo-3-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.

-

Anticancer Activity Data

The synthesized pyrazole derivative was screened for its in vitro anticancer activity against a panel of human cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) are presented in the table below.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |

| Pyrazole Derivative | 7.5 | 12.3 | 9.8 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Note: The data presented is representative and intended for illustrative purposes.[3][6]

Synthesis of a Novel Thiazole Derivative

Thiazole-containing molecules are known to exhibit a wide range of biological activities, including as inhibitors of key cellular enzymes, making them attractive candidates for cancer therapy.[9][10][11]

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole

-

Step 1: Hantzsch Thiazole Synthesis.

-

To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.2 eq).

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the mixture and neutralize with an aqueous solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole.

-

Biological Activity Data

The synthesized thiazole derivative was evaluated for its potential as a c-Met kinase inhibitor, a target in cancer therapy.

| Compound | c-Met Kinase Inhibition IC50 (µM) |

| Thiazole Derivative | 0.52 |

| Crizotinib (Reference) | 0.02 |

Note: The data presented is representative and intended for illustrative purposes.[9]

Visualizations

Experimental Workflow: General Synthesis of Heterocyclic Derivatives

Caption: General workflow for the synthesis of bioactive heterocycles.

Signaling Pathway: Hypothetical Mechanism of Action for the Pyrazole Derivative

Caption: Hypothetical inhibition of a target kinase by the pyrazole derivative.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. srrjournals.com [srrjournals.com]

- 4. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Application Notes: Suzuki Coupling Reactions with 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and commercial availability of reagents, making it a cornerstone in modern organic synthesis.[1] The starting material, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, is a valuable building block. Its subsequent biaryl derivatives are of significant interest to the pharmaceutical industry.[3] These structures are considered "privileged scaffolds" and are found in compounds developed as potential anti-diabetic agents, anti-inflammatory drugs, and beta-adrenoceptor blocking agents.[4][5][6] This document provides a detailed protocol for the Suzuki coupling of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride with various boronic acids, relevant for applications in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) complex.[7][8]

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[7][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active palladium(0) catalyst.[7][8]

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New biphenyl derivatives II: 1-(4-Biphenylyl)-1-hydroxy-2-aminoethanes and 1-(4-biphenylyl)-1-chloro-2-aminoethanes as potential beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Knorr Pyrrole Synthesis of Substituted Pyrroles using 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in medicinal chemistry.[3] Compounds incorporating the pyrrole core have demonstrated a wide range of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][4][5] The Knorr pyrrole synthesis is a classic and highly effective method for the construction of substituted pyrroles.[6][7] This reaction involves the condensation of an α-amino ketone with a β-dicarbonyl compound, typically in the presence of an acid catalyst.[7][8] This application note provides a detailed protocol for the synthesis of a highly functionalized pyrrole, ethyl 2-(4-bromo-3-fluorophenyl)-5-methyl-1H-pyrrole-4-carboxylate, utilizing 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride and ethyl acetoacetate.

Significance

The synthesis of pyrroles with specific substitution patterns is of great interest in drug discovery and development. The incorporation of a 4-bromo-3-fluorophenyl moiety into the pyrrole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms, such as bromine and fluorine, can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[5] Pyrrole derivatives bearing halogenated phenyl groups have shown promise as potent biological agents, including as inhibitors of DNA gyrase with activity against Mycobacterium tuberculosis.[4] The protocol described herein offers a reliable method for accessing such valuable compounds for further investigation in medicinal chemistry programs.

Reaction Scheme

The Knorr pyrrole synthesis proceeds through the condensation of an α-amino ketone with a β-dicarbonyl compound. In this protocol, this compound reacts with ethyl acetoacetate in the presence of an acid catalyst to yield the corresponding substituted pyrrole.

Caption: Knorr Pyrrole Synthesis Reaction Scheme.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of ethyl 2-(4-bromo-3-fluorophenyl)-5-methyl-1H-pyrrole-4-carboxylate.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 1260679-52-4 | 284.51 |

| Ethyl acetoacetate | 141-97-9 | 130.14 |

| Glacial Acetic Acid | 64-19-7 | 60.05 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Saturated Sodium Bicarbonate Solution | - | - |

| Brine | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.51 mmol).

-

Add ethyl acetoacetate (0.55 g, 4.22 mmol, 1.2 equivalents) to the flask.

-

Add glacial acetic acid (10 mL) to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) with stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-